3-(N,4-dimethylphenylsulfonamido)-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(N,4-dimethylphenylsulfonamido)-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a highly specialized chemical molecule featuring a combination of phenylsulfonamido and pyridinylmethyl functionalities. With multiple methyl substitutions on the benzene ring, this compound showcases intricate chemical properties that are valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfonation and Amination
Initially, the sulfonation of 2,4,6-trimethylbenzenesulfonic acid is performed using sulfur trioxide or chlorosulfonic acid under controlled temperatures.
The sulfonated intermediate undergoes nucleophilic substitution with 4-dimethylamino aniline in the presence of a base, such as sodium hydroxide, yielding the N,4-dimethylphenylsulfonamido derivative.
Coupling with Pyridin-3-ylmethyl
This step involves coupling the N,4-dimethylphenylsulfonamido derivative with pyridin-3-ylmethanol using a dehydrating agent like thionyl chloride or phosphorus oxychloride, forming the final 3-(N,4-dimethylphenylsulfonamido)-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically follows the same basic steps but on a larger scale. Automated reactors and continuous flow systems ensure consistency and efficiency. Key reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation
This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction
Reduction processes using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can reduce the sulfonamide group to the corresponding amine.
Substitution
The aromatic ring system can be subject to electrophilic aromatic substitution reactions, such as halogenation or nitration, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, hydrogen with a palladium catalyst.
Substitution agents: Bromine, nitric acid.
Major Products Formed
Oxidation may yield sulfoxides or sulfones.
Reduction could produce the corresponding amines.
Substitution reactions would introduce new functional groups into the aromatic ring, such as halogens or nitro groups.
Scientific Research Applications
3-(N,4-dimethylphenylsulfonamido)-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications:
Chemistry
Utilized as an intermediate in the synthesis of more complex organic molecules.
Employed in the development of new catalysts or reagents.
Biology
Potential use in the design of enzyme inhibitors or receptor antagonists due to its unique structural features.
Studies exploring its interaction with biological macromolecules.
Medicine
Investigation of its properties as a pharmaceutical agent, particularly in the treatment of conditions related to its biological interactions.
Industry
Usage in the production of high-performance materials, such as specialty polymers or advanced coatings.
Employed in the development of new dyes or pigments.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of this compound often involves its interaction with specific enzymes or receptors, where it may act as an inhibitor or modulator. Its structural features enable it to fit into the active sites of target proteins, thereby influencing their function. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethylbenzenesulfonamide: : Lacks the pyridin-3-ylmethyl and N,4-dimethylphenylsulfonamido functionalities, offering less complexity in applications.
N-phenylbenzenesulfonamide: : Features a simpler structure without the multiple methyl and pyridinyl substitutions, resulting in different chemical and biological properties.
N-(pyridin-3-ylmethyl)-benzenesulfonamide: : Similar in having the pyridinyl group but lacks the dimethylphenylsulfonamido group, affecting its overall reactivity and application potential.
Properties
IUPAC Name |
2,4,6-trimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-16-8-10-21(11-9-16)32(29,30)26(5)22-17(2)13-18(3)23(19(22)4)31(27,28)25-15-20-7-6-12-24-14-20/h6-14,25H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCNIUNUBOMZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C(=C(C=C2C)C)S(=O)(=O)NCC3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.